

Application Notes: Labeling Live Cells with DNP-PEG2-NHCO-C2-DBCO

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Compound of Interest

Compound Name: *Dnp-peg2-nhco-C2-dbc*

Cat. No.: *B12382230*

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Introduction

The specific labeling of biomolecules in their native environment is a powerful tool in cell biology and drug development. Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), allows for the covalent modification of biomolecules in living systems without interfering with cellular processes.^{[1][2]} This protocol details the use of **DNP-PEG2-NHCO-C2-DBCO**, a probe that utilizes SPAAC for the targeted labeling of azide-modified biomolecules.

The labeling strategy is a two-step process.^[3] First, cells are metabolically labeled with an azide-containing precursor, such as an azido-sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz), which is incorporated into cellular glycans by the cell's own biosynthetic machinery.^{[3][4][5]} Second, the **DNP-PEG2-NHCO-C2-DBCO** probe is introduced. The dibenzocyclooctyne (DBCO) group on the probe reacts specifically with the azide groups on the cell surface in a catalyst-free "click" reaction, forming a stable triazole linkage.^{[1][6]} The dinitrophenyl (DNP) group then serves as a versatile hapten tag for downstream detection using anti-DNP antibodies in applications like flow cytometry, immunofluorescence microscopy, and western blotting.^{[7][8]}

Core Applications

- **Cell Surface Glycan Imaging:** Visualize the localization and dynamics of glycoconjugates on live or fixed cells.^[3]

- Cell Tracking: Tag and monitor labeled cells in co-culture experiments or in vivo models.[\[9\]](#)
[\[10\]](#)
- High-Throughput Analysis: Quantify cell surface modifications via flow cytometry.[\[11\]](#)
- Protein-Specific Labeling: In conjunction with non-canonical amino acid tagging (ncAA), label specific proteins to study their trafficking and turnover.[\[12\]](#)

Quantitative Data Summary

The efficiency of the labeling protocol depends on reagent concentrations and incubation times. These parameters should be optimized for each cell type and experimental setup.[\[10\]](#)[\[11\]](#)

Table 1: Recommended Reagent Concentrations

Reagent	Stock Solution	Working Concentration	Notes
Ac4ManNAz (Azide Sugar)	10-50 mM in DMSO	25-50 μ M in culture medium	Optimal concentration is cell-line dependent and should be determined empirically. [6] [9]
DNP-PEG2-NHCO-C2-DBCO	1-2 mM in DMSO	10-20 μ M in culture medium or PBS	Higher concentrations may increase background. Titration is recommended. [13]

| Anti-DNP Antibody (for detection) | 0.5-1 mg/mL | 1-10 μ g/mL | Refer to manufacturer's data sheet for specific antibody clone and application.[\[6\]](#) |

Table 2: Typical Incubation Parameters

Step	Duration	Temperature	Notes
Metabolic Labeling (Ac4ManNAz)	24-72 hours	37°C	Longer incubation times generally lead to higher azide incorporation. [6] [9]
SPAAC Reaction (DBCO Probe)	30-60 minutes	37°C or Room Temp.	Reaction is typically rapid. Longer times (up to 2 hours) may improve signal but can also increase background. [10] [14]

| Antibody Incubation | 30-60 minutes | 4°C or Room Temp. | Follow manufacturer's protocol for the specific anti-DNP antibody. |

Cell Viability Metabolic labeling with Ac4ManNAz and subsequent SPAAC reaction with DBCO reagents have been shown to have low cytotoxicity at the recommended concentrations, with cell viability typically remaining high (>84-95%).[\[9\]](#)[\[15\]](#) However, it is always recommended to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) when establishing the protocol for a new cell line or experimental condition.[\[15\]](#)[\[16\]](#)

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups into cell surface glycans.

Materials:

- Adherent or suspension mammalian cells (e.g., HeLa, Jurkat)
- Complete cell culture medium
- Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Cell Seeding: Seed cells at a density that will not result in over-confluence at the end of the incubation period. Allow cells to adhere overnight if applicable.
- Prepare Labeling Medium: Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 25 mM). Dilute the stock solution into pre-warmed complete culture medium to a final working concentration (e.g., 25-50 μ M).[6]
- Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
- Metabolic Incorporation: Incubate the cells for 1-3 days at 37°C in a CO2 incubator to allow for metabolic incorporation of the azide sugar.[9]
- Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for the SPAAC reaction.

Protocol 2: SPAAC Reaction with DNP-PEG2-NHCO-C2-DBCO

This protocol describes the "click" reaction to label the azide-modified cells with the DNP probe.

Materials:

- Azide-labeled cells (from Protocol 1)
- **DNP-PEG2-NHCO-C2-DBCO**
- DMSO
- PBS or serum-free culture medium

Procedure:

- Prepare DBCO Solution: Prepare a stock solution of **DNP-PEG2-NHCO-C2-DBCO** in DMSO (e.g., 2 mM).[10] Dilute the stock solution in pre-warmed PBS or serum-free medium to the desired final concentration (e.g., 15 μ M).[10]
- Labeling Reaction: Add the diluted DBCO solution to the azide-labeled cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[10]
- Washing: Remove the DBCO solution and wash the cells three times with PBS to remove unreacted probe. If high background is observed, an additional incubation in probe-free medium for 1-2 hours can be performed.[10][13] The DNP-labeled cells are now ready for downstream detection.

Protocol 3: Detection by Immunofluorescence Microscopy

This protocol describes the visualization of DNP-labeled cells using a fluorescently-conjugated anti-DNP antibody.

Materials:

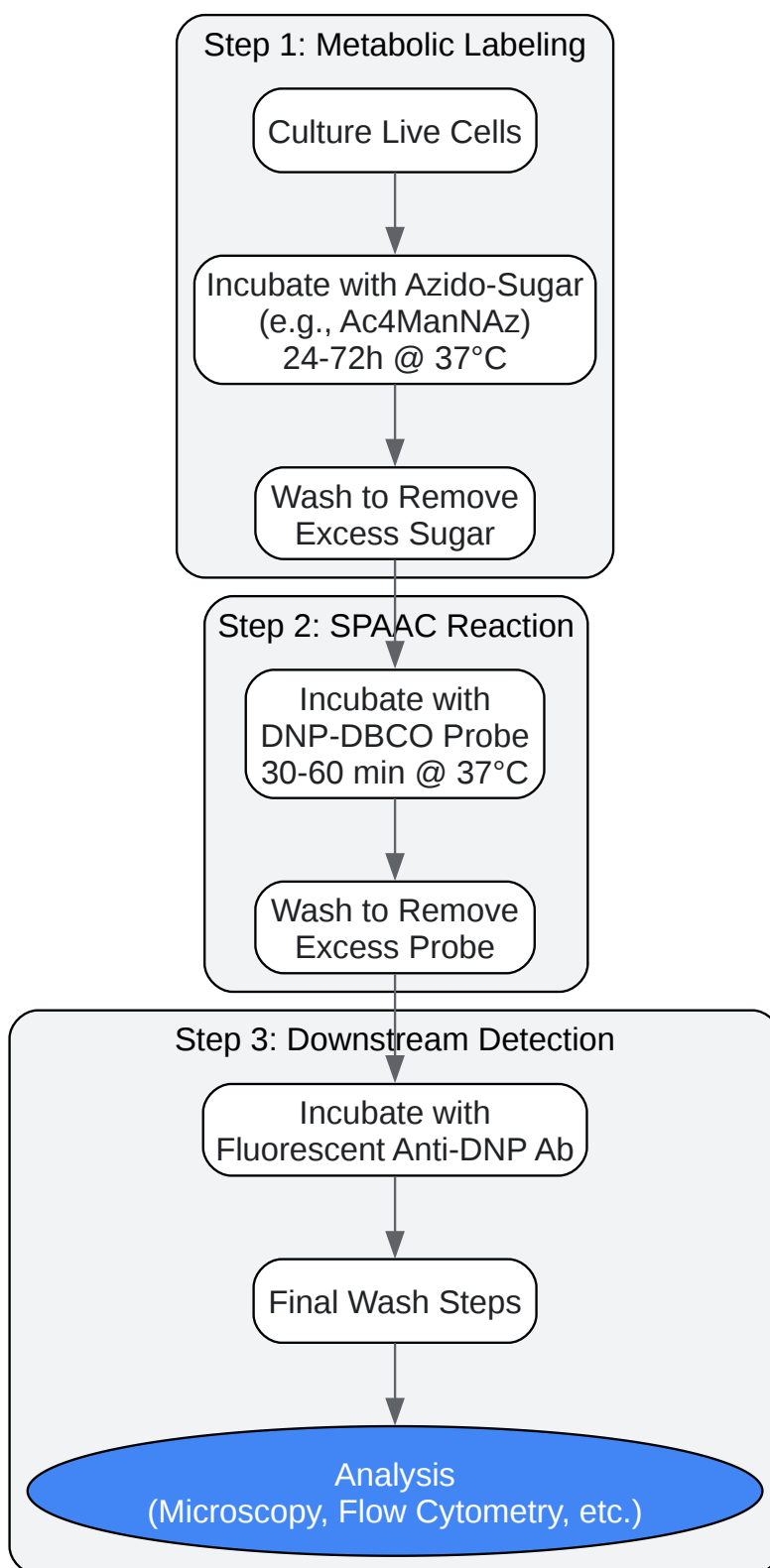
- DNP-labeled cells (from Protocol 2)
- Fluorescently-conjugated anti-DNP antibody
- Blocking buffer (e.g., 2% BSA in PBS)
- (Optional) Fixative: 4% paraformaldehyde (PFA) in PBS
- (Optional) Nuclear counterstain: DAPI or Hoechst 33342
- Mounting medium

Procedure:

- (Optional) Fixation: For fixed-cell imaging, incubate cells with 4% PFA in PBS for 15 minutes at room temperature. Wash twice with PBS.[3]

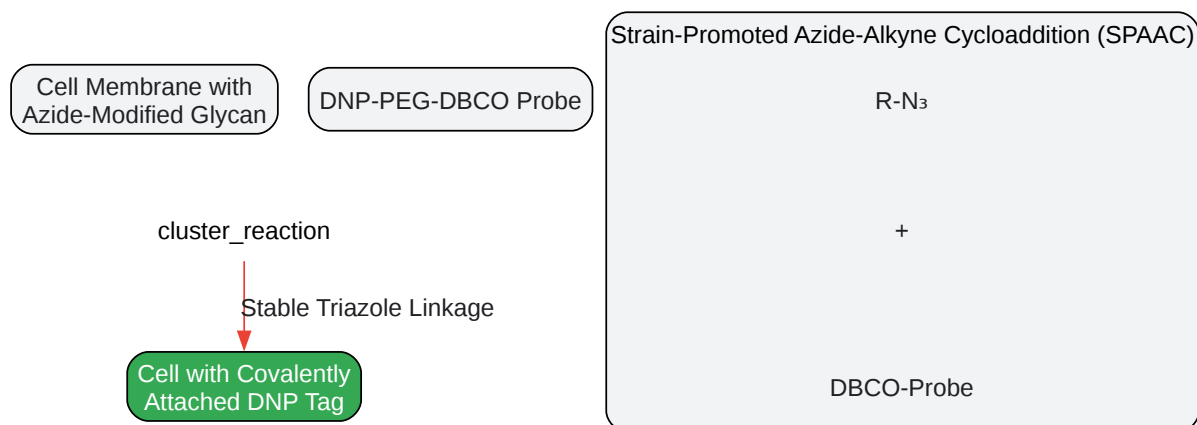
- **Blocking:** Add blocking buffer to the cells and incubate for 30 minutes at room temperature to reduce non-specific antibody binding.
- **Antibody Incubation:** Dilute the fluorescently-conjugated anti-DNP antibody in blocking buffer to its recommended working concentration. Add the antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.
- **Washing:** Wash the cells three times with PBS.
- **(Optional) Counterstaining:** If desired, incubate cells with a nuclear counterstain like DAPI (e.g., 300 nM) for 5 minutes. Wash twice with PBS.[\[13\]](#)
- **Imaging:** Add fresh PBS or mounting medium to the cells and visualize using a fluorescence microscope with the appropriate filter sets.

Visualizations



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Caption: Experimental workflow for labeling live cells.



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Caption: Bioorthogonal reaction on the cell surface.

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